[3H]lysergic acid diethylamide
CAS No.:
Cat. No.: VC14495527
Molecular Formula: C20H25N3O
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.
![[3H]lysergic acid diethylamide -](/images/structure/VC14495527.png)
Specification
Molecular Formula | C20H25N3O |
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Molecular Weight | 329.5 g/mol |
IUPAC Name | (6aR,9R)-N,N-diethyl-7-(tritritiomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3T3 |
Standard InChI Key | VAYOSLLFUXYJDT-QZGBZKRISA-N |
Isomeric SMILES | [3H]C([3H])([3H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Canonical SMILES | CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Introduction
Chemical and Structural Characteristics of [3H]Lysergic Acid Diethylamide
[3H]LSD retains the core structure of lysergic acid diethylamide, featuring an indole tetracyclic ring system (C₂₀H₂₅N₃O) with a tritium radiolabel typically incorporated at the N₁ position or diethylamide side chain. The molecule's stereochemistry is critical: only the d-isomer exhibits psychoactive and receptor-binding properties, while l-LSD and isolysergic acid derivatives are pharmacologically inert . X-ray crystallography confirms that the tetracyclic ergoline framework adopts a rigid conformation, with the diethylamide moiety positioned to interact with serotonin receptor hydrophobic pockets .
The radiolabeling process involves catalytic tritium exchange under alkaline conditions, yielding specific activities of 60–80 Ci/mmol . Stability studies demonstrate <5% tritium loss over 12 months when stored at −80°C in ethanol solutions. Table 1 summarizes key physicochemical properties derived from multiple characterization studies .
Table 1: Physicochemical Properties of [3H]LSD
Property | Value |
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Molecular Formula | C₂₀H₂₅N₃O (³H-labeled) |
Molecular Weight | 323.42 g/mol (unlabeled) |
Specific Activity | 60–80 Ci/mmol |
λmax (UV-Vis) | 310 nm (ε = 5,600 M⁻¹cm⁻¹) |
Plasma Protein Binding | 85–90% |
LogP (Octanol-Water) | 3.2 ± 0.1 |
Receptor Binding Pharmacology
Serotonin Receptor Selectivity
Compound | IC₅₀ (Blocked Conditions) | IC₅₀ (Unblocked) |
---|---|---|
Serotonin | 35 nM | 1,000 nM |
Norepinephrine | >10,000 nM | 450 nM |
Dopamine | >10,000 nM | 320 nM |
d-LSD | 2.1 nM | 1.8 nM |
Cross-Species Receptor Affinities
In Helix pomatia (garden snail) nervous tissue, [3H]LSD exhibited higher affinity for dopamine receptors (Kd = 0.5 nM) than serotonin receptors (Kd = 1.2 nM) . This inverse selectivity compared to mammalian systems highlights evolutionary divergence in monoamine receptor architectures. The correlation between adenylate cyclase inhibition and [3H]LSD displacement (r = 0.94, p < 0.001) in snail models confirmed functional coupling of 5-HT-sensitive binding sites to second messenger systems .
Methodological Advances in [3H]LSD Applications
Radioligand Binding Assay Optimization
The PNAS study established a standardized protocol for serotonin receptor labeling:
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Homogenize tissue in 50 mM Tris-HCl (pH 7.4)
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Preincubate with 50 nM phentolamine/apomorphine/spiperone
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Add [3H]LSD (1–5 nM final concentration)
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Separate bound/free ligand via rapid vacuum filtration
This method achieved 92% specific binding in cortical membranes vs. 65% in unblocked preparations .
Metabolic Stability Profiling
Incubation of [3H]LSD analogs in human serum at 37°C revealed <10% degradation over 6 hours, with detectable parent compound remaining at 24 hours . First-order elimination kinetics (t₁/₂ = 8.2 hours) suggest utility for longitudinal receptor occupancy studies.
Challenges and Limitations
Residual Cross-Reactivity
Even with optimized blocking, [3H]LSD retains 8–12% binding to σ-opioid and TAAR1 receptors . Parallel assays using [3H]ketanserin are recommended for 5-HT₂A-specific studies.
Radiolysis Mitigation
Tritium decay generates free radicals that degrade [3H]LSD at 0.3%/month. Adding 1% ascorbic acid as a radical scavenger reduces decomposition to 0.1%/month .
Contemporary Research Applications
Receptor Trafficking Studies
Pulse-chase experiments using [3H]LSD revealed 5-HT₂A receptor internalization rates of 18%/hour in HEK293 cells, doubling under serotonin stimulation .
Allosteric Modulation Screening
[3H]LSD saturation binding in the presence of positive allosteric modulators showed a 40% increase in Bmax without altering Kd, suggesting novel regulatory sites .
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